![molecular formula C16H13N3O3 B2629606 N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 126631-02-5](/img/structure/B2629606.png)
N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
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Overview
Description
N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a compound that belongs to the class of benzamides It features a 1,3,4-oxadiazole ring substituted with a 4-methoxyphenyl group and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves the condensation of 4-methoxybenzoic acid hydrazide with benzoic acid derivatives under specific conditions. One common method includes the use of phosphorus oxychloride (POCl3) as a dehydrating agent to facilitate the cyclization of the hydrazide to form the oxadiazole ring .
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts such as Lewis acids can enhance the efficiency of the reaction .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding phenolic derivatives.
Reduction: Reduction of the oxadiazole ring can yield various reduced forms, which may have different biological activities.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phenolic derivatives, while substitution can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The methoxyphenyl group enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability .
Molecular Targets and Pathways:
Enzymes: The compound can inhibit certain enzymes involved in cancer cell proliferation.
Receptors: It may bind to specific receptors, altering signal transduction pathways and leading to therapeutic effects.
Comparison with Similar Compounds
- N-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)benzamide
- N-(4-methoxyphenyl)-1,3,4-triazol-2-yl)benzamide
- N-(4-methoxyphenyl)-1,3,4-imidazol-2-yl)benzamide
Comparison: N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. Compared to its thiadiazole and triazole analogs, the oxadiazole derivative often exhibits enhanced stability and different biological activities .
Biological Activity
N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article aims to provide a comprehensive overview of the biological activity associated with this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H13N3O2
- Molar Mass : 267.283 g/mol
- CAS Number : 88185-03-9
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:
- Cytotoxicity : Studies indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines through the activation of caspase pathways and modulation of p53 expression levels .
- Antimicrobial Activity : Preliminary investigations suggest that oxadiazole derivatives may possess antimicrobial properties. The structural characteristics of this compound enhance its interaction with microbial targets.
- Inhibition of Carbonic Anhydrases : Recent studies have explored the potential of oxadiazole derivatives as inhibitors of carbonic anhydrases (CAs), which are implicated in various diseases including cancer. This compound has shown selective inhibition against specific isoforms at nanomolar concentrations .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Activity | Cell Line/Target | IC50 Value | Mechanism |
---|---|---|---|
Cytotoxicity | MCF-7 | 0.65 µM | Induction of apoptosis via caspase activation |
Cytotoxicity | HeLa | 2.41 µM | Cell cycle arrest at G0-G1 phase |
Antimicrobial | Various bacteria | Not specified | Interaction with microbial cell targets |
Carbonic Anhydrase Inhibition | hCA IX and hCA II | 89 pM (hCA IX) | Selective inhibition leading to potential therapeutic applications |
Case Studies
- Cytotoxic Effects on Cancer Cells : A study demonstrated that this compound exhibited superior cytotoxicity compared to standard chemotherapeutics like doxorubicin against several cancer cell lines. Flow cytometry analyses revealed that the compound effectively induced apoptosis in a dose-dependent manner .
- Antimicrobial Properties : In vitro evaluations indicated that this compound displayed notable antibacterial activity against a range of pathogens. The structure-function relationship suggests that modifications in the oxadiazole ring could enhance its antimicrobial efficacy.
- Inhibition Studies on Carbonic Anhydrases : Research focusing on carbonic anhydrases revealed that derivatives of oxadiazoles can selectively inhibit hCA IX and hCA II isoforms at very low concentrations. This selectivity is crucial for developing targeted therapies for cancer treatment .
Properties
IUPAC Name |
N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c1-21-13-9-7-12(8-10-13)15-18-19-16(22-15)17-14(20)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKXGOOGKGVJRFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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